REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7]O)=[CH:4][CH:3]=1.[BrH:11]>>[BrH:11].[Br:11][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][C:2]([NH2:1])=[CH:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(CCO)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
collection of the resulting
|
Type
|
CUSTOM
|
Details
|
precipitates by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Br.BrCCC1=CC=C(N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |